5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione
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Overview
Description
5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is also known as 5-(4-hydroxybenzyl)-2,4-imidazolidinedione. This compound is characterized by its imidazolidine-2,4-dione core structure, which is substituted with a 4-hydroxyphenylmethyl group. It appears as a colorless crystalline powder and has a melting point of 260-262°C .
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific target information, it is challenging to predict the exact pathways this compound might influence .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione typically involves the following steps :
Starting Materials: Imidazole and formic acid are mixed in appropriate molar ratios.
Solvent: The mixture is dissolved in a suitable solvent such as alcohol or ketone.
Addition of 4-Hydroxybenzaldehyde: 4-Hydroxybenzaldehyde is added to the solution, and the reaction is allowed to proceed for a specified period.
Crystallization: The product is then crystallized or purified using other methods to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow synthesis techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione has several scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in various chemical reactions and as a precursor in organic synthesis.
5-Benzyl-2,4-imidazolidinedione: Similar structure but with a benzyl group instead of a hydroxyphenylmethyl group.
Uniqueness
5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenylmethyl group allows for unique interactions and reactivity compared to other imidazolidine-2,4-dione derivatives .
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLIXWMNULCIKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58942-04-4, 67337-72-8 |
Source
|
Record name | 58942-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52761 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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